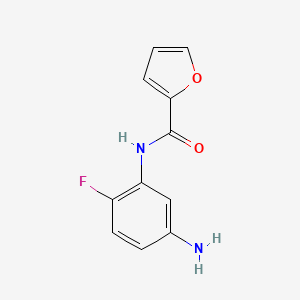

N-(5-Amino-2-fluorophenyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-Amino-2-fluorophenyl)-2-furamide" is not directly mentioned in the provided papers, but related compounds and synthesis methods are discussed. For instance, aromatic polyamides derived from similar fluoro-substituted phenyl compounds have been synthesized and studied for their properties . These materials are of interest due to their potential applications as engineering thermoplastics and high-performance materials, given their good solubility in organic solvents and thermal stability .

Synthesis Analysis

The synthesis of related compounds involves polycondensation reactions. For example, semi-aromatic polyamides have been produced using an enzymatic polymerization process catalyzed by Novozym®435, which is an immobilized form of Candida antarctica lipase b (CALB) . Another synthesis method includes the direct polycondensation of a bis(phenoxy)phenyl compound with various dicarboxylic acids . Additionally, a palladium-catalyzed cyclization has been used to synthesize a furo[3,2-c]quinolin-4(5H)-one derivative . These methods could potentially be adapted for the synthesis of "N-(5-Amino-2-fluorophenyl)-2-furamide" by choosing appropriate starting materials and reaction conditions.

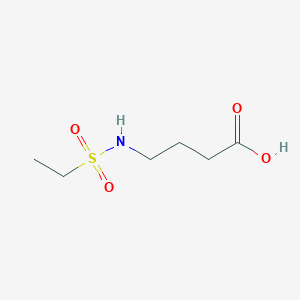

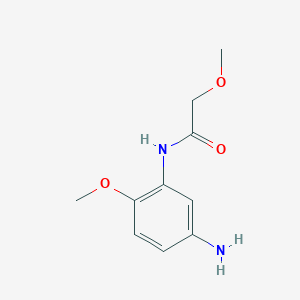

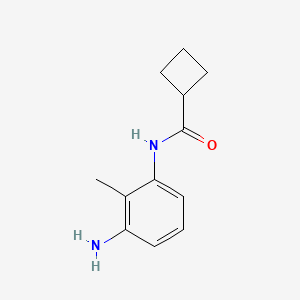

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the crystal structure of a compound with a similar fluoro-substituted phenyl group has been elucidated . This type of analysis is crucial for understanding the compound's potential interactions and properties. The molecular structure of "N-(5-Amino-2-fluorophenyl)-2-furamide" would likely be characterized using similar methods to determine its geometry and electronic structure.

Chemical Reactions Analysis

The chemical reactions involving fluoro-substituted phenyl compounds can be complex, as fluorine's high electronegativity can influence reactivity. The papers provided do not detail specific reactions for "N-(5-Amino-2-fluorophenyl)-2-furamide," but they do discuss reactions such as enzymatic polymerization and palladium-catalyzed cyclization , which could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related aromatic polyamides have been thoroughly investigated. These compounds exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties such as tensile strength and modulus of elasticity . The properties of "N-(5-Amino-2-fluorophenyl)-2-furamide" would likely be studied using similar techniques, including differential scanning calorimetry to determine glass-transition and melting temperatures, and tensile testing to evaluate mechanical strength .

Applications De Recherche Scientifique

Dual Channel Detection of Cd2+ and CN− Ions and Bio-Imaging

A study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions. This chemosensor, synthesized by adding a furan-2-carboxamide group to a phenoxazine fluorophore, exhibited turn-on fluorescence emission for Cd2+. It was successfully demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae.

Inhibitor of the Met Kinase Superfamily

A study by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of the analogs demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration.

Serotonin 1A Receptors in Alzheimer's Disease

Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients (Kepe et al., 2006).

Antidepressant Activities of 5-phenyl-2-furamidines

A series of 5-phenyl-2-furamidines were synthesized and evaluated for antidepressant activities by Pong et al. (1984). They found that certain compounds in this series antagonized tetrabenazine-induced ptosis and inhibited norepinephrine uptake in rodents, without possessing the anticholinergic and antihistaminic activities common to tricyclic antidepressants.

Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives

Hošek et al. (2019) investigated the anti-inflammatory potential of sixteen ring-substituted N-arylcinnamanilides. They found that most tested compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, with several compounds showing effectiveness similar to the reference drug prednisone (Hošek et al., 2019).

Radioprotective Activity of Fluorine-Containing Amides

Vasil'eva and Rozhkov (1992) synthesized N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids and examined their radioprotective activity and toxicity. They discussed the effect of fluorine atoms on radioprotective activity (Vasil'eva & Rozhkov, 1992).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, with the goal of improving its potential oral bioavailability (Palanki et al., 2000).

Synthesis and Anti-hyperlipidemic Activity of N-Benzoylphenyl-2-Furamide Derivatives

Hikmat et al. (2017) synthesized and evaluated the anti-hyperlipidemic activity of a novel series of N-(benzoylphenyl)-2-furamides in Wistar rats. They found that compounds 4b and 4c significantly reduced elevated plasma triglyceride, total cholesterol, and LDL-C levels, and increased HDL-C levels, indicating their potency as lipid-lowering agents (Hikmat et al., 2017).

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABXLXRZHNDODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-furamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)